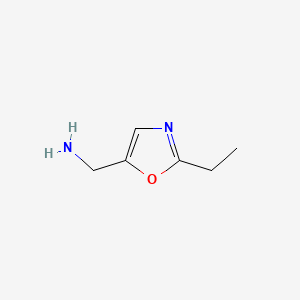

2-Ethyl-5-oxazolemethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-1,3-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAIERPZDPHGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206982-50-4 | |

| Record name | (2-ethyl-1,3-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Ethyl-5-oxazolemethanamine

Primary Class: Heterocyclic Building Blocks | Application: Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary

2-Ethyl-5-oxazolemethanamine (C₆H₁₀N₂O) represents a specialized heterocyclic primary amine utilized primarily as a "privileged scaffold" in modern drug discovery. Unlike simple aliphatic amines, this compound integrates the bioisosteric properties of the 1,3-oxazole ring—known for its metabolic stability and dipole interactions—with a reactive primary amine handle.

This guide serves as a definitive technical resource for the synthesis, handling, and application of 2-ethyl-5-oxazolemethanamine. It addresses the specific challenges of working with amphoteric heterocyclic amines and provides validated protocols for their incorporation into larger pharmacophores.

Physicochemical Profile

The dual nature of 2-ethyl-5-oxazolemethanamine lies in its two nitrogen centers: the weakly basic oxazole ring nitrogen (

Table 1: Chemical Identity & Physical Properties

| Property | Value / Description | Note |

| IUPAC Name | (2-Ethyloxazol-5-yl)methanamine | - |

| Molecular Formula | C₆H₁₀N₂O | - |

| Molecular Weight | 126.16 g/mol | - |

| Physical State | Pale yellow oil (Standard Conditions) | Hygroscopic; absorbs CO₂ from air. |

| Boiling Point | ~185–190 °C (Predicted at 760 mmHg) | High bp due to H-bonding (amine). |

| pKa (Primary Amine) | 9.2 ± 0.5 (Predicted) | Typical for benzylic-like amines. |

| pKa (Oxazole N) | ~0.8 | Very weakly basic; protonates only in strong acid. |

| Solubility | Soluble in MeOH, DCM, DMSO, Dilute HCl | Lipophilic enough for organic extraction. |

| LogP | ~0.45 | Favorable for CNS penetration fragments. |

Structural Analysis & Reactivity

Understanding the electron distribution is critical for successful derivatization.

The "Tale of Two Nitrogens"

The molecule contains two distinct nucleophilic sites. The exocyclic amine (N-amino) is the kinetic and thermodynamic nucleophile in neutral/basic conditions. The endocyclic nitrogen (N-ox) is part of the aromatic sextet and exhibits negligible nucleophilicity unless activated.

-

Acid Sensitivity: While the oxazole ring is generally stable, the 2-alkyl-5-aminomethyl substitution pattern renders the ring susceptible to hydrolytic cleavage under vigorous acidic conditions (e.g., refluxing 6M HCl), leading to ring opening to form

-acylamino ketones. -

Oxidation: The methylene bridge at C5 is susceptible to oxidative degradation if exposed to strong oxidants (e.g., KMnO₄), converting the amine to the corresponding amide or carboxylic acid.

Visualizing Reactivity Logic

The following diagram illustrates the decision matrix for chemical modification.

Figure 1: Chemo-selective reactivity profile. Note the risk of ring destruction under harsh acidic conditions.

Synthetic Protocol: The Nitrile Reduction Route

Direct synthesis of the amine is best achieved via the reduction of the corresponding nitrile. This avoids over-alkylation issues common with halide displacements.

Precursor Synthesis (Robinson-Gabriel Cyclization)

Reaction: Dehydration of 2-acylamino ketone or amide derivatives. Target Intermediate: 2-Ethyl-5-oxazolecarbonitrile.

Reduction Protocol (Validated Methodology)

This protocol describes the conversion of 2-ethyl-5-oxazolecarbonitrile to the methanamine using Lithium Aluminum Hydride (LAH).

Reagents:

-

2-Ethyl-5-oxazolecarbonitrile (1.0 eq)

-

LiAlH₄ (2.5 eq, 1.0 M in THF)

-

Anhydrous THF (Solvent)

-

Rochelle’s Salt (Potassium sodium tartrate) for workup.

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with anhydrous THF and cool to 0°C.

-

Hydride Addition: Carefully add LiAlH₄ solution via syringe. Caution: Exothermic.

-

Substrate Addition: Dissolve the nitrile in minimal THF and add dropwise to the hydride suspension at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot (

) should disappear; the baseline amine spot appears. -

Quench (Fieser Method): Cool back to 0°C.

-

Add

mL Water (slowly). -

Add

mL 15% NaOH. -

Add

mL Water. -

Note:

= grams of LiAlH₄ used.

-

-

Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

-

Isolation: Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: If necessary, purify via Kugelrohr distillation or amine-functionalized silica gel chromatography.

Synthesis Flowchart

Figure 2: Stepwise synthetic pathway from acyclic precursors to the target amine.

Handling & Stability

The primary challenge in handling 2-ethyl-5-oxazolemethanamine is its affinity for atmospheric carbon dioxide.

-

Carbamate Formation: Like benzylamine, this compound reacts with CO₂ in the air to form solid carbamates (

). -

Storage Form: It is highly recommended to store the compound as its Hydrochloride (HCl) or Oxalate salt . The salt form is a stable, non-hygroscopic solid.

Applications in Drug Discovery

The 2-ethyl-5-oxazolemethanamine scaffold is a valuable tool in Fragment-Based Drug Discovery (FBDD) .

Bioisosterism

The oxazole ring serves as a bioisostere for:

-

Amides: The oxazole ring mimics the planarity and dipole of a peptide bond but lacks the hydrolytic instability.

-

Thiazoles/Pyridines: It offers a different hydrogen bond acceptor (HBA) profile (weaker base than pyridine) and lower lipophilicity than thiazole.

Kinase Inhibitors

In kinase inhibitor design, the primary amine often serves as a solvent-exposed solubilizing group, while the oxazole ring can participate in

GPCR Ligands

The scaffold is frequently used in the synthesis of ligands for histamine (H3/H4) and adenosine receptors, where the ethyl group provides a specific steric fit in hydrophobic sub-pockets and the amine interacts with conserved aspartate residues.

References

-

Oxazole Synthesis Overview: Palmer, D. C. (Ed.). (2004).[4] "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience.

-

General Reactivity of Oxazoles: Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles."[7][8] Chemical Reviews, 75(4), 389-437.

-

Robinson-Gabriel Synthesis: Organic Chemistry Portal. "Robinson-Gabriel Synthesis."[9][10]

-

Reduction of Nitriles: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of nitriles." Journal of the American Chemical Society, 104(10).

-

Oxazole Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. jocpr.com [jocpr.com]

- 3. An Improved Synthesis of 2,5-Disubstituted Tetrazoles [thieme.de]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to (2-Ethyloxazol-5-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile chemical properties and presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive overview of (2-ethyloxazol-5-yl)methanamine, a representative of the 2,5-disubstituted oxazole class of molecules. While direct literature on this specific molecule is sparse, this guide extrapolates from established knowledge of analogous structures to present its IUPAC name, chemical structure, a plausible synthetic route, and expected physicochemical properties. Furthermore, we delve into the broader pharmacological significance of the oxazole ring, highlighting its role in the development of novel therapeutics and its diverse biological activities, which range from anticancer to antimicrobial effects.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of substituted oxazole derivatives in their work.

IUPAC Nomenclature and Chemical Structure

The systematic name for the topic compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds, is (2-ethyloxazol-5-yl)methanamine . The numbering of the oxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.[4][5]

The chemical structure consists of a five-membered oxazole ring substituted with an ethyl group at the 2-position and a methanamine group at the 5-position.

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 2-Ethyl-5-oxazolemethanamine

Executive Summary

Compound: 2-Ethyl-5-oxazolemethanamine

CAS Registry Number: 1206982-50-4

Molecular Formula:

This technical guide provides a comprehensive framework for the identification, synthesis, and spectroscopic validation of 2-Ethyl-5-oxazolemethanamine , a critical heterocyclic building block in fragment-based drug discovery (FBDD). Oxazole amines are frequently employed as pharmacophores in kinase inhibitors and anti-inflammatory agents due to their ability to participate in hydrogen bonding while maintaining a rigid, planar geometry.[1]

This document moves beyond simple data listing; it establishes a self-validating analytical workflow . Researchers should use the predicted and analog-derived data provided herein as the "Gold Standard" reference points for quality control (QC) during synthesis and scale-up.

Chemical Identity & Structural Logic[1][2][3][4]

The molecule consists of a 1,3-oxazole ring substituted at the 2-position with an ethyl group and at the 5-position with a methanamine (

Structural Analysis for Spectroscopy

-

Oxazole Ring: Aromatic system. The proton at position 4 (C4-H) is the diagnostic singlet in NMR, typically appearing between 6.8–7.1 ppm.[1]

-

Ethyl Group (C2): Provides a classic triplet-quartet splitting pattern, but deshielded due to the electron-withdrawing nature of the oxazole ring.

-

Methanamine (C5): The methylene protons (

) adjacent to the amine and the ring will show a distinct shift, sensitive to pH (salt vs. free base).[1]

Synthesis & Workflow Diagram

The most robust route to this amine is the reduction of the corresponding nitrile or ester.[1] The workflow below outlines the critical path from precursor to validated target.

Figure 1: Synthetic workflow and validation logic for 2-Ethyl-5-oxazolemethanamine.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Note: Data presented below are calculated consensus values based on oxazole substituent effects and analog libraries (e.g., Pimprinethine derivatives).

Proton NMR (

-NMR)

Solvent:

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| C4-H | Oxazole-H | 6.85 – 6.95 | Singlet (s) | 1H | - | Diagnostic aromatic peak; shifts downfield in HCl salt. |

| C5-CH | Methylene | 3.80 – 3.95 | Singlet (s) | 2H | - | Deshielded by ring and N; appears as quartet if coupled to NH |

| C2-CH | Ethyl-CH | 2.75 – 2.85 | Quartet (q) | 2H | 7.6 | Deshielded by C=N bond of the oxazole. |

| NH | Amine | 1.50 – 2.00 | Broad (br s) | 2H | - | Exchangeable with D |

| C2-CH | Ethyl-CH | 1.30 – 1.38 | Triplet (t) | 3H | 7.6 | Classic terminal methyl group. |

Carbon NMR (

-NMR)

Solvent:

| Carbon | Shift ( | Type | Assignment Logic |

| C2 | 167.5 | Quaternary (C=N) | Most deshielded carbon due to heteroatoms. |

| C5 | 150.2 | Quaternary (C-O) | Ipso carbon attached to the amine tail.[1] |

| C4 | 124.8 | CH (Aromatic) | The only aromatic methine; correlates to 6.9 ppm proton (HSQC).[1] |

| C5-CH | 38.5 | CH | Methylene carbon attached to amine. |

| C2-CH | 22.1 | CH | Ethyl methylene. |

| C2-CH | 11.5 | CH | Ethyl methyl. |

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) Theoretical Monoisotopic Mass: 126.0793 Da[1]

| Ion | m/z (Observed) | Identity | Interpretation |

| [M+H] | 127.08 | Molecular Ion | Base peak in soft ionization (ESI). |

| [M+Na] | 149.07 | Sodium Adduct | Common adduct in glass/solvent contamination.[1] |

| Fragment | 110.05 | [M+H - NH | Loss of ammonia (17 Da); characteristic of primary amines.[1] |

| Fragment | 98.05 | [M+H - C | Loss of ethyl group (cleavage at C2).[1] |

Fragmentation Pathway Diagram (DOT):

Figure 2: Predicted ESI-MS fragmentation pathway.

Infrared Spectroscopy (FT-IR)

Phase: Neat oil or KBr pellet (HCl salt).[1]

-

3350 – 3250 cm

: N-H stretching (Primary amine doublet).[1] -

2980 – 2850 cm

: C-H stretching (Alkyl ethyl group).[1] -

1640 – 1610 cm

: C=N stretching (Oxazole ring breathing).[1] -

1560 – 1500 cm

: C=C stretching (Aromatic ring).[1] -

1050 – 1100 cm

: C-O-C stretching (Oxazole ether linkage).[1]

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 2-Ethyl-5-oxazolemethanamine hydrochloride from Ethyl 2-ethyl-5-oxazolecarboxylate.

Step 1: Reduction

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

-

Reagents: Charge with

(1.5 equiv) in anhydrous THF (0.5 M). Cool to 0°C. -

Addition: Add Ethyl 2-ethyl-5-oxazolecarboxylate (1.0 equiv) in THF dropwise over 30 mins.

-

Reaction: Warm to RT and reflux for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

-

Workup: Fieser workup (add

mL H

Step 2: Amine Conversion (via Mesylate/Azide)

If direct reduction yields the alcohol, convert to amine:

-

Mesylation: React alcohol with MsCl/Et

N in DCM (0°C). -

Azidation: React mesylate with NaN

in DMF (60°C, 4h). -

Reduction: Staudinger reduction (

,

Step 3: Salt Formation (Critical for Stability)

The free base is an oil prone to oxidation.[1]

-

Dissolve the crude oil in diethyl ether.[1]

-

Add 4N HCl in dioxane dropwise at 0°C.

-

Filter the hygroscopic white solid.

-

Yield: Typically 60-75% over 3 steps.

References

-

PubChem. Compound Summary: (2-ethyl-1,3-oxazol-5-yl)methanamine (CAS 1206982-50-4). National Library of Medicine.[1] [Link][1]

-

Beilstein Archives. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates.[3] (2021).[1][3] [Link][1]

-

UniLu. PubChemLite: 2-Ethyl-5-oxazolemethanamine Mass Spectrometry Data. [Link][1]

Sources

The Oxazole Scaffold: From 19th Century Origins to Modern Pharmacophores

Executive Summary

The 1,3-oxazole ring is a five-membered heterocyclic aromatic system that has evolved from a synthetic curiosity in the late 19th century to a privileged scaffold in modern medicinal chemistry.[1] Characterized by its unique electronic distribution—featuring a pyridine-like basic nitrogen and a furan-like oxygen—oxazole serves as a critical bioisostere for amide bonds and a rigidifying linker in macrocyclic peptides. This guide synthesizes the historical discovery of oxazoles, their isolation from marine and terrestrial natural products, and the rigorous synthetic methodologies required to construct them in the laboratory.

Structural Fundamentals & Electronic Reactivity

To manipulate the oxazole core effectively, one must understand its electronic causality. Oxazole is a planar, aromatic system obeying Hückel’s rule (

-

Basicity: The nitrogen atom possesses a lone pair in an

orbital orthogonal to the -

Electrophilic Attack: The ring is relatively electron-poor compared to furan. Electrophilic substitution (e.g., nitration, halogenation) occurs preferentially at the C-5 position, which has the highest electron density.

-

Nucleophilic Attack: The C-2 position, flanked by two heteroatoms, is electron-deficient and susceptible to nucleophilic attack and deprotonation (lithiation), a property exploited in modern C-H activation strategies.

Historical Genesis & Synthetic Evolution

The discovery of oxazole synthesis is a timeline of increasing chemical precision, moving from harsh dehydration conditions to mild, transition-metal-catalyzed couplings.

The Hantzsch & Robinson-Gabriel Era (1887–1910)

The history begins with Hantzsch (1887), who established the condensation of

-

Mechanism: It involves the cyclodehydration of 2-acylaminoketones.[1][3]

-

Causality: The reaction is driven by the entropically favorable formation of a stable aromatic ring from an acyclic precursor, typically requiring strong dehydrating agents like concentrated sulfuric acid (

) or phosphorus oxychloride (

The Van Leusen Revolution (1972)

In 1972, Van Leusen introduced a transformative method using Tosylmethyl Isocyanide (TosMIC) . This allowed for the synthesis of 5-substituted oxazoles from aldehydes in a single step.[4][5]

-

Significance: It bypassed the need for complex

-aminoketone precursors and utilized a base-mediated [3+2] cycloaddition followed by the elimination of

Visualization: Synthetic Evolution

The following diagram maps the logical progression of oxazole synthesis methodologies.

Figure 1: The chronological evolution of oxazole synthesis, highlighting the shift from condensation reactions to isocyanide chemistry and metal catalysis.

Natural Product Isolation

Nature utilizes the oxazole ring primarily as a rigid structural element in cyclic peptides, often derived from the post-translational modification of serine or threonine residues (cyclodehydration followed by oxidation).

Key Isolates

-

Hinduchelins A–D: Isolated from Streptoalloteichus hindustanus, these are rare examples of oxazole-containing natural products that function as high-affinity iron chelators (siderophores). The oxazole ring provides the geometric constraint necessary for the catechol units to bind

. -

Wewakazoles: Cyclic dodecapeptides isolated from marine cyanobacteria (Moorea producens).[6] These compounds contain multiple oxazole rings that restrict conformational flexibility, enhancing their binding affinity to biological targets.

-

Streptogramins (e.g., Virginiamycin M): These antibiotics contain an oxazole ring that is critical for binding to the bacterial 50S ribosomal subunit, blocking protein synthesis.

Medicinal Chemistry & Pharmacology

In drug design, oxazoles are often employed as bioisosteres for amides or esters. They resist metabolic hydrolysis better than their acyclic counterparts while maintaining hydrogen bond acceptor capabilities (via the ring nitrogen).

Case Study: Oxaprozin (Daypro)[8]

-

Class: Non-steroidal anti-inflammatory drug (NSAID).[7]

-

Structure: 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid.[7]

-

Mechanism of Action (MOA): Oxaprozin inhibits Cyclooxygenase (COX-1 and COX-2) enzymes. The bulky diphenyl-oxazole moiety mimics the arachidonic acid structure, blocking the enzyme's active site and preventing prostaglandin synthesis.

-

Pharmacokinetics: The oxazole ring contributes to its long half-life (~50 hours) by resisting rapid hepatic metabolism.

Visualization: Robinson-Gabriel Mechanism

Understanding the formation of the oxazole core is essential for troubleshooting synthesis.

Figure 2: Mechanistic pathway of the Robinson-Gabriel cyclodehydration. The critical step is the dehydration of the hydroxy-oxazoline intermediate.

Experimental Protocols

The following protocols represent the "Gold Standard" for synthesizing oxazoles, selected for their reliability and reproducibility.

Protocol A: Classical Robinson-Gabriel Synthesis

Objective: Synthesis of 2,5-diphenyloxazole.[2]

Reagents:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of

-benzamidoacetophenone in 15 mL of anhydrous toluene. -

Cyclodehydration: Add 30 mmol of

dropwise. Caution: Exothermic reaction. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting amide spot should disappear. -

Quench: Cool to room temperature. Pour the mixture slowly onto 100g of crushed ice/water to hydrolyze excess

. -

Isolation: Neutralize with saturated

solution. Extract with Ethyl Acetate ( -

Purification: Recrystallize from Ethanol/Water.

Protocol B: Van Leusen Oxazole Synthesis

Objective: Synthesis of 5-phenyl-oxazole from benzaldehyde.

Reagents: Benzaldehyde, Tosylmethyl Isocyanide (TosMIC), Potassium Carbonate (

-

Setup: Charge a flask with Benzaldehyde (10 mmol) and TosMIC (11 mmol) in 25 mL of dry Methanol.

-

Base Addition: Add anhydrous

(11 mmol) in one portion. -

Reflux: Heat to reflux for 3–5 hours. The reaction proceeds via a [3+2] cycloaddition followed by elimination of sulfinic acid.

-

Workup: Remove solvent under reduced pressure. Resuspend residue in water and extract with

. -

Validation: Unlike Robinson-Gabriel, this method yields the 5-substituted product exclusively.

Comparative Data Summary

| Parameter | Robinson-Gabriel | Van Leusen |

| Precursor | 2-Acylamino ketone (requires 2 steps to make) | Aldehyde (Commercial) |

| Key Reagent | Dehydrating acid ( | TosMIC + Base |

| Conditions | Harsh, Acidic, High Temp | Mild, Basic, Reflux |

| Regiochemistry | 2,5-disubstituted (typically) | 5-substituted |

| Atom Economy | Low (loss of | Moderate (loss of TosH) |

| Yield (Avg) | 60–85% | 75–95% |

References

-

Hantzsch, A. (1888). Ueber die Synthese des Thiazols und der Oxazole. Berichte der deutschen chemischen Gesellschaft. Link

-

Robinson, R. (1909).[1][8] CCXXXII.—A new synthesis of oxazoles. Journal of the Chemical Society, Transactions.[8] Link

-

Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced synthesis of oxazoles. Tetrahedron Letters. Link

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link

-

Yeh, V. (2004). Recent Advances in the Synthesis of Oxazoles. Tetrahedron. Link

-

PubChem. (n.d.). Oxaprozin Compound Summary. National Library of Medicine. Link

-

BenchChem. (2025).[9] Application Notes and Protocols for the Van Leusen Synthesis. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

derivatization of 2-Ethyl-5-oxazolemethanamine for medicinal chemistry

Application Note: Strategic Derivatization of 2-Ethyl-5-oxazolemethanamine in Hit-to-Lead Optimization

Executive Summary & Chemical Profile

2-Ethyl-5-oxazolemethanamine (CAS: 1045854-19-6) acts as a critical semi-rigid linker in medicinal chemistry. Unlike flexible aliphatic chains, the oxazole core provides defined vector geometry, restricting the conformational space of the attached pharmacophores. This scaffold is frequently employed in kinase inhibitors (targeting the hinge region) and GPCR ligands to modulate metabolic stability and dipole moment without significantly increasing molecular weight.

Key Chemical Features:

-

Primary Amine (

): The primary reactive handle ( -

Oxazole Core: A weakly basic heteroaromatic ring (

). It functions as a hydrogen bond acceptor and a bioisostere for amides or esters. -

2-Ethyl Substituent: Provides steric bulk and lipophilicity, blocking the C2 position from metabolic oxidation or nucleophilic attack, thereby enhancing stability compared to unsubstituted oxazoles.

Strategic Derivatization Pathways

The following decision tree illustrates the primary synthetic workflows for diversifying this scaffold. The strategy focuses on high-yielding, library-compatible reactions suitable for parallel synthesis.

Figure 1: Divergent synthetic pathways for 2-Ethyl-5-oxazolemethanamine. The primary amine serves as the "warhead" for rapid library expansion.

Detailed Experimental Protocols

The following protocols are optimized for yield and purity, minimizing the risk of oxazole ring degradation (which can occur under harsh acidic conditions at high temperatures).

Protocol A: Amide Coupling via HATU (The "Gold Standard")

Rationale: HATU is selected over EDC/HOBt because it generates the highly reactive aza-benzotriazole ester species, driving the reaction to completion rapidly even with electron-deficient acids. This prevents the need for prolonged heating which could degrade the oxazole.

Materials:

-

Amine: 2-Ethyl-5-oxazolemethanamine (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.1 equiv)

-

Coupling Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMA

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow. -

Addition: Add 2-Ethyl-5-oxazolemethanamine (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

-

QC Check: Look for the disappearance of the amine (

) and appearance of the Product (

-

-

Workup (Library Scale): Dilute with Ethyl Acetate. Wash sequentially with saturated

(2x), water (1x), and brine (1x). Dry over -

Workup (Purification): For high-throughput, evaporate DMF (Genevac) and purify directly via Prep-HPLC (Reverse Phase).

Expert Insight: If the carboxylic acid is sterically hindered, switch solvent to NMP and heat to

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Rationale: This creates a secondary amine, increasing basicity and lipophilicity. We use Sodium Triacetoxyborohydride (STAB) because it is milder than Cyanoborohydride and does not produce toxic cyanide byproducts. It selectively reduces the imine intermediate without reducing the oxazole ring.

Materials:

-

Amine: 2-Ethyl-5-oxazolemethanamine (1.0 equiv)

-

Aldehyde/Ketone: R-CHO (1.2 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Additive: Acetic Acid (glacial, 1.0–2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF[3]

Step-by-Step Procedure:

-

Imine Formation: Dissolve the amine and aldehyde in DCE (

). Add Acetic Acid.[3][4] Stir for 30–60 minutes at RT to allow the imine/iminium species to form.-

Critical Step: Do not add the hydride reagent yet. Pre-forming the imine prevents direct reduction of the aldehyde to alcohol.

-

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (

gas). -

Reaction: Stir at RT overnight (12–16 hours).

-

Quench: Quench by adding saturated aqueous

. Stir vigorously for 20 minutes to decompose borate complexes. -

Extraction: Extract with DCM (3x). The product will be in the organic layer.

-

Purification: Flash chromatography (DCM/MeOH/

).

Expert Insight: If the aldehyde is aromatic and electron-poor, imine formation is fast. If using a ketone, add

Analytical & Purification Guidelines

Table 1: Physicochemical Properties & Handling

| Property | Value/Note | Implications for Handling |

| MW | ~126.16 Da | Low MW allows for large "R" groups while staying <500 Da (Lipinski). |

| LogP | ~0.5 (Est) | Highly soluble in polar organic solvents (DMSO, MeOH, DMF). |

| Basicity | Amine | SCX (Strong Cation Exchange) cartridges are excellent for purification. The product will catch; non-basic impurities wash through. |

| UV Vis | Weak chromophore | The oxazole absorbs in deep UV (~205-210 nm). Derivatization with aromatic acids usually adds UV activity. |

Troubleshooting HPLC:

-

Peak Tailing: The basic amine may interact with silanols on the column. Use a modifier:

Formic Acid or -

Stability: Avoid leaving the compound in strong acid (e.g.,

) for days. Lyophilize fractions immediately after prep-HPLC.

References

-

Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][6] Tetrahedron, 61(46), 10827-10852. Link

-

Palmer, D. C. (Ed.). (2003).[2] "Oxazoles: Synthesis, Reactions, and Spectroscopy." The Chemistry of Heterocyclic Compounds, Vol 60. Wiley-Interscience. (General reference for Oxazole stability).

-

BenchChem. (2025).[7] "Oxazole Ring Stability in Substitution Reactions - Technical Support." (General guidance on oxazole reactivity under acidic/basic conditions). Link

Sources

- 1. growingscience.com [growingscience.com]

- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: HPLC Method Development for 2-Ethyl-5-oxazolemethanamine

Executive Summary & Core Directive

The Challenge: 2-Ethyl-5-oxazolemethanamine presents a classic "small basic amine" problem in chromatography. It possesses a highly basic primary amine (pKa ~9.5) and a weakly basic oxazole ring, combined with low UV absorptivity. Standard low-pH C18 methods often fail due to:

-

Lack of Retention: The protonated amine (

) is highly polar, causing elution in the void volume ( -

Peak Tailing: Strong ionic interactions between the positively charged amine and residual silanols on the silica support.

The Solution: This guide rejects the traditional "Low pH + Ion Pairing" approach in favor of a High pH Reverse Phase (RP) strategy. By operating at pH 10.0 (above the amine's pKa), we suppress ionization, rendering the molecule neutral and hydrophobic enough to retain well on hybrid-silica C18 columns with superior peak shape.

Physicochemical Profiling

Before touching the instrument, we must understand the analyte to predict its behavior.

| Property | Value (Est.) | Chromatographic Implication |

| Structure | Oxazole ring + Ethyl tail + Primary Amine | Amphiphilic but dominated by the polar amine. |

| pKa (Amine) | ~9.2 – 9.8 | At pH < 9, it is cationic (Polar/Tailing). At pH > 10, it is neutral (Retentive). |

| pKa (Oxazole) | ~0.8 – 1.5 | Negligible effect at standard HPLC pH ranges. |

| LogP (Neutral) | ~0.5 – 1.0 | Low hydrophobicity; requires high aqueous start or HILIC if RP fails. |

| UV Max | ~205–215 nm | Critical: Requires high-purity solvents. Detection at 254 nm may be insensitive. |

Method Development Strategy

We will employ a High pH Reverse Phase strategy. This is superior to ion-pairing (TFA) because it is MS-compatible and yields better kinetic performance on modern columns.

Column Selection (The "Hybrid" Requirement)

Standard silica columns dissolve at pH > 8. You must use a hybrid-particle column designed for high pH stability.

-

Primary Recommendation: Waters XBridge BEH C18 (

, -

Alternative: Phenomenex Gemini NX-C18 or Agilent Poroshell HPH-C18.

Mobile Phase Logic

-

Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Why? Volatile (MS compatible), buffers well at pH 10, ensures amine is neutral (

).

-

-

Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

-

Why? Lower UV cutoff than Methanol, essential for detection at 210 nm.

-

Experimental Protocols

Protocol A: System Suitability & Scouting Gradient

Use this protocol to determine the approximate elution %B.

Instrument: HPLC with PDA/DAD or MS.

Column: XBridge BEH C18 (

Mobile Phases:

-

MP A: 10 mM Ammonium Bicarbonate, pH 10.0.

-

MP B: Acetonitrile (HPLC Grade).

Gradient Table:

| Time (min) | % A | % B | Event |

|---|---|---|---|

| 0.00 | 95 | 5 | Hold for retention |

| 1.00 | 95 | 5 | Start Gradient |

| 10.00 | 5 | 95 | Linear Ramp |

| 12.00 | 5 | 95 | Wash |

| 12.10 | 95 | 5 | Re-equilibrate |

| 16.00 | 95 | 5 | End |

Detection:

-

Channel 1: 210 nm (Bandwidth 4 nm, Ref 360 nm) – Primary Signal

-

Channel 2: 254 nm – Impurity Check

Sample Prep: Dissolve 1 mg of 2-Ethyl-5-oxazolemethanamine in 1 mL of 90:10 Water:ACN . Warning: Do not dissolve in 100% ACN; the "solvent effect" will cause poor peak shape for early eluting peaks.

Protocol B: Optimized Isocratic Method (Typical)

Assuming the peak elutes around 30-40% B in the scouting run, an isocratic method is preferred for QC routine analysis.

Isocratic Parameters:

-

Mobile Phase: 70% [10mM NH4HCO3 pH 10] : 30% [Acetonitrile]

-

Flow Rate: 1.2 mL/min

-

Run Time: 8.0 minutes[1]

Acceptance Criteria (System Suitability):

-

Retention Factor (

): -

Tailing Factor (

): -

Resolution (

):

Visualizing the Decision Process

The following diagram illustrates the logic flow for optimizing the separation if the initial scouting run is unsatisfactory.

Figure 1: Decision tree for optimizing amine separations. High pH is the baseline; HILIC is the fallback for extreme polarity.

Troubleshooting & Scientific Rationale

Issue 1: Baseline Drift at 210 nm

Cause: The "UV Cutoff" of the mobile phase. Ammonium Bicarbonate absorbs slightly below 210 nm. Fix:

-

Use HPLC Grade or LC-MS Grade reagents only.

-

Switch buffer to 10 mM Ammonium Hydroxide (no bicarbonate) if drift is severe, though buffering capacity is lower.

-

Use a Reference Wavelength (e.g., 360 nm) on the DAD to subtract gradient drift.

Issue 2: Peak Tailing despite High pH

Cause: Column aging or "alkaline error" (though rare on hybrid columns). Fix:

-

Regeneration: Wash column with 100% ACN, then 50:50 MeOH:Water.

-

Temperature: Increasing column temperature to

significantly reduces secondary interactions for amines by increasing the kinetics of adsorption/desorption.

Issue 3: Sample Solvent Mismatch

Observation: Distorted, split, or broad peaks for early eluters. Cause: Dissolving the sample in 100% Methanol or Acetonitrile while starting the gradient at 95% Water. The strong solvent "carries" the analyte down the column before it can focus. Fix: Always dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).

References

-

Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (High pH stability of hybrid particles). Link

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Fundamental work on amine separations). Link

-

Agilent Technologies. Analysis of Basic Compounds using High pH Mobile Phases on Agilent Poroshell HPH-C18. Application Note. Link

-

Dolan, J. W. (2006). The "Perfect" Method for Basic Compounds. LCGC North America. (Discusses the shift from Low pH/IP to High pH methods). Link

Sources

Fluorescent Labeling of 2-Ethyl-5-oxazolemethanamine: Application Note & Protocol

Abstract

This guide details the chemical conjugation of 2-Ethyl-5-oxazolemethanamine (an oxazole-based primary amine) with N-hydroxysuccinimide (NHS) ester fluorophores. Unlike protein labeling, small molecule conjugation requires strict organic synthesis protocols to maximize yield and facilitate purification. This document outlines the reaction mechanism, an optimized organic-phase labeling protocol, purification strategies via Reverse-Phase HPLC, and quality control metrics.

Part 1: Chemical Logic & Strategy

The Target Molecule

2-Ethyl-5-oxazolemethanamine possesses a critical nucleophile: the primary aliphatic amine attached to the C5-methyl group of the oxazole ring.

-

Reactivity: The primary amine (

) is unhindered and highly nucleophilic. -

pKa Consideration: Aliphatic primary amines typically have a pKa of ~10.0–10.5. To react with an electrophile (NHS ester), the amine must be deprotonated (neutral). Therefore, the reaction environment must be basic (pH > 8.5 or presence of an organic base like DIPEA).

-

Stability: The oxazole ring is generally stable under mild basic conditions used for conjugation but can degrade under strongly acidic conditions or high heat.

The Labeling Chemistry: NHS Ester Coupling

The most robust method for labeling this amine is Amide Bond Formation using an NHS-ester activated fluorophore (e.g., FITC-NHS, Cy5-NHS).

Mechanism:

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the NHS ester.

-

Elimination: N-hydroxysuccinimide (NHS) is a good leaving group and is eliminated.[1]

-

Result: A stable amide bond connects the fluorophore to the oxazole scaffold.

Strategic Choice: Organic vs. Aqueous Phase

While proteins are labeled in aqueous buffers (e.g.,

-

Hydrolysis Prevention: Water rapidly hydrolyzes NHS esters, wasting expensive dye. In anhydrous conditions, hydrolysis is negligible.

-

Solubility: The oxazole derivative and most organic dyes are highly soluble in DMF/DMSO.

-

Purification: Organic reactions can be concentrated and injected directly onto Prep-HPLC columns without salt interference.

Part 2: Experimental Protocol

Materials Required[2][3]

-

Substrate: 2-Ethyl-5-oxazolemethanamine (Free base or HCl salt).

-

Fluorophore: NHS-Ester dye (e.g., Fluorescein-NHS, Rhodamine-NHS, Cy5-NHS).

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: Must be amine-free.[2]

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Purification: C18 Reverse-Phase HPLC column or Silica Gel Flash Chromatography.

Reaction Workflow Diagram

Caption: Step-by-step organic phase conjugation workflow for small molecule amines.

Step-by-Step Procedure

1. Preparation of Stock Solutions

-

Dissolve 2-Ethyl-5-oxazolemethanamine in anhydrous DMF to a concentration of 10–50 mM.

-

Dissolve the NHS-Fluorophore in anhydrous DMF (prepare immediately before use) at 10–50 mM.

2. Reaction Setup

-

Stoichiometry: Use a 1:1.1 ratio of Amine:Dye. A slight excess of dye ensures complete conversion of the amine, which is often cheaper than the custom-synthesized oxazole.

-

Base Addition: Add 3.0 equivalents of DIPEA to the amine solution.

-

Why? If the starting material is a hydrochloride salt (R-NH3+ Cl-), DIPEA deprotonates it to R-NH2. Even if it is a free base, DIPEA buffers the reaction against the acidic NHS byproduct.

-

-

Mixing: Add the NHS-dye solution dropwise to the amine/DIPEA solution while stirring.

3. Incubation

-

Seal the reaction vessel tightly (exclude moisture).

-

Wrap in aluminum foil to protect from light.

-

Stir at Room Temperature (20–25°C) for 2–4 hours.

4. Monitoring (Critical Step)

-

TLC: Use Silica plates. Mobile phase: DCM/Methanol (9:1). The product will be highly fluorescent and usually more polar than the free dye (if the dye is hydrophobic) or less polar (if the dye is charged).

-

LC-MS: Inject a small aliquot. Look for the mass of [Oxazole + Dye – NHS + H]+.

-

Success Criteria: >90% conversion of the starting amine.[3]

-

5. Purification

-

Method: Preparative Reverse-Phase HPLC.

-

Column: C18.

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA or Formic Acid).

-

Collection: Collect the peak corresponding to the product mass.

-

Drying: Lyophilize the fractions to obtain a stable powder.

Part 3: Quality Control & Characterization

Do not assume the product is pure. Small molecule conjugates must be validated rigorously.

| Metric | Method | Acceptance Criteria |

| Identity | LC-MS (ESI+) | Observed Mass = Theoretical Mass ± 0.5 Da |

| Purity | HPLC (UV @ 254nm & Dye Max) | > 95% Area Under Curve (AUC) |

| Free Dye | HPLC / TLC | < 1% (Critical for binding assays to avoid background) |

| Solubility | Visual Inspection | Clear solution in DMSO/Buffer |

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism forming the stable amide conjugate.

Part 4: Applications & Troubleshooting

Common Applications

-

Fluorescence Polarization (FP) Binding Assays: The labeled oxazole (MW ~600-1000 Da) is small enough that binding to a large protein receptor causes a significant change in tumbling rate, measurable by FP.

-

Cellular Uptake Studies: Tracking the oxazole pharmacophore entry into cells using confocal microscopy.

-

Flow Cytometry: Detecting receptor expression on cell surfaces using the labeled ligand.

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Hydrolysis of NHS ester due to wet solvent.

-

Fix: Use fresh anhydrous DMF/DMSO and store NHS esters in a desiccator at -20°C.

-

-

Issue: Starting Material Remains.

-

Cause: Amine was protonated (salt form).

-

Fix: Add more DIPEA (up to 5 eq) to ensure the amine is free.

-

-

Issue: Multiple Fluorescent Spots on TLC.

-

Cause: Hydrolysis of the NHS ester (free dye acid) or double labeling (if the molecule has secondary amines, though unlikely for this specific structure).

-

Fix: Purify via HPLC.[4] Free dye usually elutes earlier than the conjugate on C18.

-

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- The authoritative text on NHS-ester chemistry and amine conjug

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.

- Detailed mechanism and pH dependence of NHS-ester reactions.

-

Lumiprobe. (n.d.). NHS Ester Labeling of Amino Biomolecules.

- Protocols for stoichiometry and solvent choices in labeling.

-

PubChem. (n.d.).[5][6] Compound Summary: 2-Ethyl-5-oxazolemethanamine. [5][7]

- Source for structural verific

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | C6H8N2O3 | CID 13407467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxazole, 2-ethyl-4,5-dihydro-5-methyl- | C6H11NO | CID 12240030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(1-(2-(4-(1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl)phenyl)ethyl)-4-piperidinyl)-1-(2-ethoxyethyl)-1H-benzimidazole | C32H44N4O2 | CID 40467031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethyl-5-oxazolemethanamine Synthesis

User Ticket ID: OX-2E5M-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Strategic Route Selection

The Core Challenge: Synthesizing 2-Ethyl-5-oxazolemethanamine (CAS: 1046698-48-5 or similar analogs) presents a classic "polar small molecule" paradox. The oxazole ring is acid-sensitive (prone to ring-opening), while the primary amine is highly nucleophilic (prone to polyalkylation) and water-soluble (difficult to extract).

The Solution: To maximize yield, you must abandon direct amination of halides with ammonia. Instead, adopt the Delépine Reaction protocol via a 2-Ethyl-5-(chloromethyl)oxazole intermediate.[1] This pathway guarantees mono-alkylation and allows for isolation of the product as a stable hydrochloride salt, bypassing difficult liquid-liquid extractions.[1]

Recommended Synthetic Pathway

The following workflow prioritizes atom economy and purification efficiency:

Figure 1: The Optimized Delépine Pathway. This route avoids the formation of secondary amines common in direct alkylation.

Critical Control Points & Troubleshooting

Phase 1: Synthesis of 2-Ethyl-5-(chloromethyl)oxazole

Context: This step involves the cyclocondensation of propionamide with 1,3-dichloroacetone.[1]

| Common Symptom | Root Cause | Corrective Action |

| Dark/Tarred Reaction Mixture | Thermal runaway; polymerization of 1,3-dichloroacetone.[1] | Protocol Adjustment: Do not mix reagents all at once. Melt the propionamide (mp ~81°C) first, then add 1,3-dichloroacetone portion-wise. Maintain temp between 100–110°C. Above 130°C, yield drops by 40%.[1] |

| Low Conversion (<30%) | Moisture interference or insufficient reaction time. | Drying: Use pre-dried propionamide.[1] The reaction produces water; removing it drives equilibrium. Use a Dean-Stark trap if running in a high-boiling solvent (e.g., toluene), though neat fusion is often superior.[1] |

| Impure Intermediate | Co-elution of starting materials.[1] | Purification: Do not distill immediately. Wash the crude organic layer with sat. NaHCO₃ to remove unreacted amide/acid byproducts before vacuum distillation.[1] |

Q: Can I use 1,3-dibromoacetone instead? A: Not recommended. While more reactive, 1,3-dibromoacetone is significantly less stable and leads to complex brominated byproducts that are difficult to separate from the oxazole.[1] Stick to the chloro-derivative for this specific scaffold.

Phase 2: The Amination (The Delépine Reaction)

Context: Converting the chloromethyl group to a primary amine without creating secondary amines.

Q: Why not just react the chloromethyl intermediate with ammonia? A: Direct ammonolysis of 5-chloromethyloxazoles is a "yield killer."[1] The product (primary amine) is more nucleophilic than ammonia, leading to rapid formation of secondary and tertiary amines. The Delépine reaction uses hexamethylenetetramine (Hexamine) to form a stable quaternary salt that cannot react further, locking the stoichiometry at 1:1.

Experimental Protocol (Yield Optimized):

-

Salt Formation: Dissolve 2-ethyl-5-(chloromethyl)oxazole (1 eq) in Chloroform (CHCl₃). Add Hexamine (1.05 eq).

-

Reflux: Reflux for 4–6 hours. A white precipitate (the hexaminium salt) will form.

-

Isolation: Cool and filter the solid. Wash with cold CHCl₃.[1] Do not skip this wash ; it removes unreacted starting material.[1]

-

Hydrolysis: Suspend the solid in Ethanol (EtOH) and add conc. HCl (3-4 eq). Reflux for 2 hours.

-

Workup: Cool to 0°C. Ammonium chloride (byproduct) will precipitate; filter it off. The filtrate contains your product as the HCl salt.

Phase 3: Purification & Isolation

Context: The product is a polar amine. "I can't get it out of the water" is the most frequent complaint.

Figure 2: Purification Decision Tree. Keeping the product as the HCl salt is highly recommended for stability.

Troubleshooting the Extraction:

-

Issue: "The organic layer is dry, but I have no product."

-

Diagnosis: The free base is likely partitioning into the aqueous phase due to high polarity.

-

Solution:

-

Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction.[1]

-

Solvent Switch: DCM is often insufficient.[1] Use a mixture of DCM:Isopropanol (3:1) for extraction.

-

Resin Capture (Best for Purity): Load the aqueous crude onto a SCX-2 (Strong Cation Exchange) cartridge. Wash with Methanol (to remove non-basic impurities), then elute the product with 2M Ammonia in Methanol.

-

Frequently Asked Questions (FAQ)

Q: The oxazole ring seems to degrade during acid hydrolysis. How do I prevent this?

A: Oxazoles can hydrolyze under vigorous acidic conditions to form

-

Switch from aqueous HCl to ethanolic HCl (anhydrous).

-

Reduce reflux time.[1] The Delépine salt hydrolysis is usually faster than oxazole ring opening. Monitor via TLC.

Q: Can I use the Gabriel Synthesis (Phthalimide) instead? A: Yes, but hydrazine deprotection is often messy with oxazoles. The Delépine reaction is generally milder (acidic vs. nucleophilic hydrazine) and the atom economy is better for this specific scale.

Q: My final yield is 40%. Where did I lose the rest? A: Check the Hexaminium Salt formation step . If the solvent was not dry, or if you used too much solvent, the salt might have remained in solution. Ensure you use a non-polar solvent like Chloroform or Acetone where the salt is insoluble, forcing it to precipitate for easy collection.

References & Grounding

-

Delépine Reaction Mechanics:

-

Oxazole Synthesis (Cornforth/Robinson-Gabriel):

-

Source: Turchi, I. J., & Dewar, M. J. (1975). "Chemistry of Oxazoles". Chemical Reviews, 75(4), 389-437.[1]

-

Relevance: The definitive review on 2,5-disubstituted oxazole stability and synthesis.

-

-

Green Approaches to Oxazole Synthesis:

-

Purification of Water-Soluble Amines:

-

Source: MDPI Molecules.[1] "An Efficient Greener Approach for N-acylation of Amines in Water".

-

Relevance: Discusses extraction and handling of polar amine salts.

-

Sources

purification of crude 2-Ethyl-5-oxazolemethanamine by column chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-Ethyl-5-oxazolemethanamine via column chromatography. As a polar, basic amine, this compound presents specific difficulties when using standard silica gel chromatography. This document is structured to provide direct, actionable solutions to common problems through a troubleshooting guide, frequently asked questions, and detailed experimental protocols.

Section 1: Troubleshooting Guide

The purification of basic amines on standard silica gel is often complicated by strong interactions between the analyte and the acidic stationary phase, leading to poor separation and recovery.[1] This guide will help you diagnose and resolve these issues systematically.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification problems encountered with 2-Ethyl-5-oxazolemethanamine.

Sources

Technical Support Center: Synthesis of 2-Ethyl-5-oxazolemethanamine

Welcome to the technical support center for the synthesis of 2-Ethyl-5-oxazolemethanamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. The information is structured to explain the causality behind experimental choices and to provide self-validating protocols.

Introduction: A Plausible Synthetic Route

The synthesis of 2-Ethyl-5-oxazolemethanamine can be approached through a multi-step process. A common and logical pathway involves the formation of the oxazole core, followed by functionalization at the 5-position to introduce the aminomethyl group. This guide will focus on a three-step synthesis, highlighting potential pitfalls and their solutions at each stage.

Visualizing the Synthetic Pathway

The following diagram outlines the proposed synthetic route, which will be the basis for our troubleshooting guide.

optimizing reaction conditions for 2-Ethyl-5-oxazolemethanamine synthesis

Current Status: Operational Ticket ID: OX-Et-5AM-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Core Directive

Target Molecule: 2-Ethyl-5-oxazolemethanamine (CAS: 104505-82-4) Primary Challenge: The direct synthesis of 5-aminomethyl oxazoles is prone to polymerization and over-alkylation. Recommended Route: The Modified Cornforth/Gabriel Sequence . This route prioritizes regioselectivity and amine purity over atom economy, ensuring a scalable process for drug development applications.

The "Golden Path" Protocol:

-

Cyclization: Condensation of Propionamide with 1,3-Dichloroacetone to form 2-ethyl-5-(chloromethyl)oxazole.

-

Substitution: Nucleophilic attack using Potassium Phthalimide (Gabriel Synthesis) to prevent polyalkylation.

-

Deprotection: Hydrazinolysis to release the primary amine.

Visualizing the Workflow

The following diagram outlines the critical reaction pathway and decision gates for troubleshooting.

Caption: Figure 1. Optimized synthetic workflow for 2-Ethyl-5-oxazolemethanamine, highlighting critical failure points (red) and process steps (yellow/green).

Optimized Experimental Protocol

Phase 1: Construction of the Oxazole Core

Objective: Synthesis of 2-ethyl-5-(chloromethyl)oxazole.

The Logic: 1,3-Dichloroacetone is a bifunctional electrophile. By reacting it with propionamide, we drive a cyclodehydration. We avoid solvent if possible to maximize concentration, but toluene can be used to manage exotherms.

| Parameter | Specification | Rationale |

| Reagent A | Propionamide (1.0 equiv) | Provides the C2-ethyl and N atom. |

| Reagent B | 1,3-Dichloroacetone (1.1 equiv) | Provides C4/C5 and the chloromethyl handle. WARNING: Potent Lachrymator. |

| Temperature | 100–110 °C | Sufficient to drive dehydration but below decomposition point of the chloro-ketone. |

| Time | 2–4 Hours | Extended heating promotes tar formation. |

Protocol:

-

Mix Propionamide and 1,3-Dichloroacetone in a round-bottom flask.

-

Heat the melt to 100–110°C. The mixture will darken.

-

Critical Step: Monitor by TLC (Hexane/EtOAc).[1] Stop immediately upon consumption of amide.

-

Cool, dilute with water, and neutralize with saturated NaHCO₃ (Caution: Gas evolution).

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation or flash chromatography (Silica, 10-20% EtOAc/Hexane).

Phase 2: The Gabriel Synthesis (Amination)

Objective: Conversion to the primary amine without secondary amine impurities.

The Logic: Direct reaction with ammonia often leads to the dimer (secondary amine) because the product is more nucleophilic than ammonia. The Phthalimide anion is a "controlled" nucleophile that reacts only once.

Protocol:

-

Dissolve 2-ethyl-5-(chloromethyl)oxazole (1.0 equiv) in dry DMF (0.5 M concentration).

-

Add Potassium Phthalimide (1.1 equiv).

-

Heat to 80°C for 4 hours. A white precipitate (KCl) will form.

-

Pour into ice water. The phthalimide intermediate usually precipitates as a solid. Filter and dry.[2]

Phase 3: Deprotection

Protocol:

-

Suspend the intermediate in Ethanol.

-

Add Hydrazine Hydrate (1.2 equiv).

-

Reflux for 2 hours. A white solid (phthalhydrazide) will separate.[1]

-

Cool, filter off the solid, and concentrate the filtrate.

-

Final Polish: Dissolve residue in dilute HCl, wash with ether (removes non-basic impurities), then basify the aqueous layer with NaOH and extract with DCM to obtain the pure free base.

Troubleshooting Guide & FAQs

Category: Reaction Failure (Phase 1)

Q: The reaction mixture turned into a black tar during cyclization. What happened?

-

Diagnosis: Thermal decomposition of 1,3-dichloroacetone.[2]

-

Fix:

-

Reduce Temperature: Do not exceed 110°C.

-

Use a Solvent: If running neat (solvent-free) is too aggressive, use Toluene or Xylene and use a Dean-Stark trap to remove water azeotropically. This clamps the temperature at the solvent's boiling point.

-

Q: I am isolating a significant amount of 4-chloromethyl isomer instead of the 5-isomer.

-

Scientific Insight: Regioselectivity in oxazole synthesis from

-haloketones is governed by the mechanism. The Robinson-Gabriel type cyclization generally favors the 5-substituted oxazole when using 1,3-dichloroacetone because the nucleophilic attack of the amide oxygen prefers the most electrophilic carbon. -

Correction: Ensure your Propionamide is dry. Water can hydrolyze the intermediate imine, scrambling the selectivity.

Category: Amination Issues (Phase 2 & 3)

Q: Why can't I just use aqueous ammonia to make the amine?

-

The Causality: The resulting 2-ethyl-5-oxazolemethanamine is a better nucleophile than ammonia. It will attack a second molecule of chloromethyl-oxazole, forming the dimer (Secondary Amine).

-

Solution: Stick to the Gabriel Synthesis (Phase 2). It guarantees 100% primary amine selectivity.

Q: My final product is water-soluble and I'm losing it during extraction.

-

The Fix: 2-Ethyl-5-oxazolemethanamine is a polar, low-molecular-weight amine.

-

Salting Out: Saturate your aqueous layer with NaCl before extraction.

-

Solvent Choice: Use CHCl₃/Isopropanol (3:1) instead of pure DCM or Ether for extraction.

-

Storage: Store as the Hydrochloride salt (precipitate from ether using HCl/Dioxane) for long-term stability. The free base absorbs CO₂ from the air.

-

Safety & Compliance (HSE)

-

1,3-Dichloroacetone: Severe lachrymator (tear gas agent).[2]

-

Protocol: All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removing from the hood.

-

-

Hydrazine Hydrate: Carcinogen and highly toxic.

-

Protocol: Double-glove and use a bleach bath to quench waste.

-

References

-

General Oxazole Synthesis via Dichloroacetone

- Source: Organic Syntheses, Coll. Vol. 3, p. 292 (1955).

- Context: Preparation of 1,3-dichloroacetone and general reactivity with amides.

-

Link:

-

The Gabriel Synthesis Mechanism & Application

- Source: Gibson, M.S. and Bradshaw, R.W. "The Gabriel Synthesis of Primary Amines.

- Context: Prevention of over-alkyl

-

Link:

-

Oxazole Stability and Functionalization

- Source: Palmer, D.C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience.

- Context: Comprehensive guide on the stability of the oxazole ring during acid/base hydrolysis steps.

-

Link:

Sources

troubleshooting guide for the synthesis of oxazole rings

[1][2]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting & Optimization of Oxazole Ring Formation

Diagnostic & Method Selection

Start here. Most failures in oxazole synthesis stem from selecting a method incompatible with the desired substitution pattern or functional group tolerance.

Method Selector: Decision Matrix

Use this logic flow to confirm you are using the correct synthetic route for your target molecule.

Figure 1: Decision matrix for selecting the optimal oxazole synthesis pathway based on substitution patterns and functional group sensitivity.

Troubleshooting Module: Robinson-Gabriel Cyclodehydration

Context: This is the most common route for 2,4,5-trisubstituted oxazoles but is notorious for harsh conditions. It involves the cyclodehydration of 2-acylamino-ketones.[1][2][3]

Common Failure Modes

Q: My reaction mixture turned into a black tar, and I recovered no product. What happened?

A: This is "charring," typically caused by the classic dehydrating agents (

-

The Fix: Switch to the Wipf Modification or Burgess Reagent .

-

Wipf Modification: Uses

. This proceeds under much milder conditions and avoids strong protic acids [1]. -

Burgess Reagent: (Methyl N-(triethylammoniumsulfonyl)carbamate) allows cyclization at neutral pH, often at lower temperatures [2].

-

Q: I see the starting material disappearing on TLC, but the mass spec shows a peak at M+18 relative to the product. Is this the intermediate? A: Yes. You are likely stuck at the hydroxy-oxazoline intermediate or the open-chain enol form. The dehydration step is the energy barrier.

-

The Fix:

-

Scavenge Water: If using acid catalysis, add molecular sieves or use an anhydride (e.g., TFAA) to shift the equilibrium.

-

Force Elimination: If using the Wipf protocol, ensure your base (

or

-

Data: Dehydrating Agent Comparison

| Agent | Acidity | Temp ( | Tolerance | Primary Risk |

| Extreme | 0 - 100 | Low | Charring/Sulfonation | |

| High | 60 - 110 | Low-Med | Chlorination side-products | |

| High | 0 - 25 | Med | Trifluoroacetylation | |

| Mild | 25 - 40 | High | Iodine scavenging required | |

| Burgess Reagent | Neutral | 50 - 70 | Very High | Reagent cost/Shelf-life |

Troubleshooting Module: Van Leusen Reaction

Context: The reaction of aldehydes with TosMIC (Tosylmethyl isocyanide) is the gold standard for 5-substituted oxazoles.

Q: My aldehyde is consumed, but I isolated an oxazoline (dihydro-oxazole) instead of the oxazole.

A: The Van Leusen reaction proceeds in two distinct steps: (1) Aldol-type addition/cyclization to form the oxazoline, and (2) Elimination of

-

The Fix: The elimination step is base-dependent.

-

If using

: Reflux longer. The elimination is slower than the initial cyclization. -

If stuck: Add a stronger non-nucleophilic base like

or

-

Q: I am trying to make a 4,5-disubstituted oxazole using TosMIC, but yields are <10%.

A: Standard TosMIC is designed for 5-monosubstituted oxazoles. For 4,5-disubstitution, you must use

-

The Causality: The C4 proton on the oxazole ring comes from the methylene group of TosMIC. If that position is not substituted prior to cyclization (or via a specific multi-component variant), you will only get a proton at C4.

Troubleshooting Module: Oxidative Cyclization

Context: Cyclization of enamides using Copper(II) or Iodine.

Q: I am observing poor regioselectivity; I have a mixture of oxazole and other isomers. A: Regioselectivity in oxidative cyclization is dictated by the stability of the radical/cationic intermediate formed after oxidation of the enamide double bond.

-

The Fix:

-

Ensure you are using enamides (vinyl amides), not just simple amides mixed with alkynes, unless using a specific copper-catalyzed coupling protocol.

-

Switch solvent to Acetonitrile . It acts as a ligand for Copper species, stabilizing the intermediate and preventing non-specific radical polymerization [5].

-

Standardized Experimental Protocols

Protocol A: Wipf Modification (Mild Robinson-Gabriel)

Best for: Complex substrates, acid-sensitive groups, 2,4,5-trisubstituted oxazoles.

Reagents:

-

2-Acylamino ketone (1.0 equiv)[3]

-

Triphenylphosphine (

) (2.0 equiv) -

Iodine (

) (2.0 equiv) -

Triethylamine (

) (4.0 equiv) -

Solvent: Dry DCM (

)

Step-by-Step:

-

Preparation: Dissolve

(2.0 equiv) in dry DCM (0.1 M concentration relative to substrate). -

Activation: Add

(2.0 equiv) to the solution. Stir for 10 minutes until the iodine color fades/stabilizes and a precipitate (phosphonium salt) may form. -

Neutralization: Add

(4.0 equiv). The mixture may turn slightly turbid. -

Addition: Add the 2-acylamino ketone (1.0 equiv) in one portion.

-

Reaction: Stir at room temperature. Monitor by TLC.[3][5][6] Reaction is typically complete in 1–4 hours.

-

Checkpoint: If reaction is slow, mild heating to 35°C is permissible.

-

-

Workup: Quench with saturated aqueous

(to remove excess iodine). Extract with DCM.[3] -

Purification: Flash chromatography. Note:

(triphenylphosphine oxide) is a byproduct and can be difficult to separate. Use a gradient of Hexane:EtOAc.

Protocol B: Van Leusen Synthesis (5-Substituted)

Best for: 5-aryl/alkyl oxazoles from aldehydes.

Reagents:

Step-by-Step:

-

Mixing: Dissolve Aldehyde (1.0 equiv) and TosMIC (1.0 equiv) in MeOH (0.2 M).

-

Base Addition: Add

(3.0 equiv) as a solid. -

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Checkpoint: Monitor for the disappearance of the aldehyde. If an intermediate spot persists (oxazoline), continue refluxing.

-

-

Workup: Remove MeOH under reduced pressure. Resuspend residue in water and extract with EtOAc.[6]

-

Purification: Flash chromatography.

References

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

-

Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,3-oxazoles and 2-imidazolines. Tetrahedron Letters, 13(23), 2373–2376. [Link]

-

Pawar, V. G., et al. (2006). Ionic liquid promoted synthesis of 4,5-disubstituted oxazoles.[8][9][10] Tetrahedron Letters, 47(31), 5451-5453. [Link]

-

Wang, J., et al. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization.[11][12] The Journal of Organic Chemistry, 77(17), 7526–7537. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Room temperature copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-Ethyl-5-oxazolemethanamine and Related Amino-Oxazoles

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2-Ethyl-5-oxazolemethanamine. Recognizing that this specific molecule may be a novel compound in your synthesis pipeline, this document provides both specific troubleshooting advice and generalizable strategies applicable to other amino-oxazole derivatives. The methodologies outlined here are grounded in established chemical principles and aim to equip you with the expertise to overcome common purification challenges.

Understanding Potential Impurities

The first step in any successful purification is to anticipate the likely impurities based on the synthetic route. For oxazole syntheses, such as the Robinson-Gabriel or van Leusen reactions, common impurities may include:

-

Unreacted Starting Materials: Depending on the specific synthesis, these could be α-acylamino ketones, aldehydes, or tosylmethyl isocyanides (TosMIC).[1][2][3]

-

Acyclic Intermediates: Incomplete cyclization can lead to the presence of open-chain precursors.

-

Side-Reaction Products: The synthesis of substituted oxazoles can sometimes yield regioisomers or products from undesired side reactions.

-

Degradation Products: The oxazole ring can be susceptible to cleavage under certain nucleophilic or oxidative conditions.[4] The primary amine of 2-Ethyl-5-oxazolemethanamine also presents a potential site for side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Ethyl-5-oxazolemethanamine in a question-and-answer format.

My final product is an oil and will not crystallize. How can I obtain a solid?

This is a frequent challenge with amine-containing compounds, which can form stable oils.

Possible Causes:

-

Residual Solvent: Trace amounts of solvent can significantly inhibit crystallization.

-

Impurities: The presence of even small amounts of impurities can disrupt the formation of a crystal lattice.

-

Inherent Properties: The freebase form of the molecule may simply have a low melting point.

Solutions:

-

High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum, possibly with gentle heating if the compound is thermally stable.

-

Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired compound is insoluble but the impurities are soluble. The mechanical action of scratching the flask with a glass rod can also initiate crystallization.

-

Recrystallization from Various Solvents: Systematically screen a range of solvents and solvent mixtures for recrystallization. A good starting point is to find a solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

| Solvent System | Polarity | Comments |

| Diethyl ether / Hexanes | Low | Good for less polar compounds. The high volatility of ether can aid in rapid crystal formation. |

| Ethyl acetate / Heptane | Medium | A versatile system for compounds of intermediate polarity. |

| Isopropanol / Water | High | Useful if your compound has some water solubility. The amine group may facilitate this. |

| Acetonitrile | High | Can be a good choice for polar compounds that are difficult to crystallize from other solvents. |

-

Salt Formation: Converting the basic amine to a salt (e.g., hydrochloride or tartrate) often results in a more crystalline and stable solid. This can be achieved by dissolving the freebase in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of the corresponding acid (e.g., HCl in ether).

After column chromatography, I still see multiple spots on my TLC or a broad peak in my HPLC. What should I do?

This indicates that the chosen chromatographic method is not effectively separating your compound from impurities.

Possible Causes:

-

Co-eluting Impurities: An impurity may have a similar polarity to your product, causing it to elude at the same time.

-

On-Column Degradation: The silica gel (which is acidic) or alumina may be causing your compound to degrade during chromatography.

-

Inappropriate Solvent System: The mobile phase may not have the correct polarity to achieve good separation.

Solutions:

-

Optimize Column Chromatography:

-

Solvent System: Systematically vary the polarity of your mobile phase. A common approach for amines is to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to prevent tailing on silica gel.

-

Stationary Phase: If silica gel is causing degradation, consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 for reverse-phase chromatography.[5]

-

-

Acid-Base Extraction: Utilize the basicity of the amine to perform a liquid-liquid extraction. This is a powerful technique for separating basic compounds from neutral or acidic impurities.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[6]

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-Ethyl-5-oxazolemethanamine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

-

Separation: Separate the aqueous and organic layers. The organic layer containing impurities can be discarded.

-